![molecular formula C16H17Cl2F3N4 B2447840 4-{4-[3-氯-5-(三氟甲基)吡啶-2-基]哌嗪-1-基}苯胺盐酸盐 CAS No. 321848-37-7](/img/structure/B2447840.png)
4-{4-[3-氯-5-(三氟甲基)吡啶-2-基]哌嗪-1-基}苯胺盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a derivative of trifluoromethylpyridine (TFMP), which is an important ingredient for the development of agrochemical and pharmaceutical compounds . It contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine . It is also related to 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), a potent inhibitor of bacterial phosphopantetheinyl transferase .
Synthesis Analysis
The synthesis of this compound and its derivatives involves various methods. One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . Another method relies on the assembly of pyridine from a trifluoromethyl-containing building block . In the case of ML267, the synthesis involved the use of known protocols reported for similar compounds in the literature .Molecular Structure Analysis
The molecular formula of this compound is C16H17Cl2F3N4, and it has a molecular weight of 393.2341896 . It contains a trifluoromethyl group, which is characterized by the presence of a fluorine atom and a pyridine in its structure .科学研究应用
发现和临床应用
- ACAT-1 抑制剂用于疾病治疗: 已发现一种名为 K-604 的相关化合物,它是一种可溶于水的人酰辅酶 A:胆固醇 O-酰基转移酶 (ACAT-1) 强效抑制剂。该化合物对人 ACAT-1 表现出选择性,高于 ACAT-2,被认为是治疗涉及 ACAT-1 过表达的疾病的临床候选药物 (Shibuya 等人,2018).
合成和优化
- 可扩展且简便的合成工艺: 已为 N-(吡啶-4-基)哌嗪-1-羧酰胺盐酸盐建立了一种可扩展且简便的合成工艺,这是一种正在研究用于治疗中枢神经系统疾病的 Rho 激酶抑制剂。该工艺涉及酰化、脱保护和盐形成,从而产生具有高纯度和可扩展性的产品,可用于生产 (Wei 等人,2016).
代谢途径和药代动力学
- 药代动力学和代谢分析: 在大鼠、狗和人中检查了一种与该化合物密切相关的二肽基肽酶 IV 抑制剂的分布,揭示了吸收、代谢和排泄途径的见解。确定的主要代谢途径涉及羟基化,数据表明通过代谢和肾脏清除进行消除 (Sharma 等人,2012).
化学反应和分子结构
反应机理和分子结构: 对类似化合物的研究涉及研究 N-(4-氯-5H-1,2,3-二噻唑-5-亚烷基)苯胺与 DABCO 的反应,产率很高。这项研究扩展了对与这些化合物相关的反应机理和分子结构的理解 (Koyioni 等人,2015).
晶体学和分子相互作用: 已研究了一种与该化合物在结构上相似的化合物氟阿辛胺的晶体结构,重点研究了二面角和分子间氢键,有助于理解分子相互作用 (Jeon 等人,2013).
作用机制
Target of Action
The primary target of this compound is the bacterial Phosphopantetheinyl transferases (PPTases) . PPTases are enzymes that catalyze a post-translational modification essential to bacterial cell viability and virulence .
Mode of Action
The compound acts as a potent inhibitor of bacterial PPTases . It exhibits submicromolar inhibition of bacterial Sfp-PPTase, with no activity toward the human orthologue . This selective inhibition disrupts the normal functioning of the bacterial cells, leading to their eventual death .
Biochemical Pathways
The inhibition of PPTases by this compound affects the secondary metabolism of the bacterial cells .
Pharmacokinetics
These properties can have a significant impact on the bioavailability of the compound, influencing its effectiveness as a therapeutic agent .
Result of Action
The compound’s action results in the attenuation of the production of an Sfp-PPTase-dependent metabolite when applied to Bacillus subtilis at sublethal doses . This leads to the thwarting of bacterial growth . Additional testing revealed antibacterial activity against methicillin-resistant Staphylococcus aureus .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the presence of an Sfp-PPTase in the bacterial genome provides an inborn mechanism of resistance . Therefore, a viable antibacterial agent must simultaneously target both classes of PPTase enzymes to effectively halt bacterial proliferation .
属性
IUPAC Name |
4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]aniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClF3N4.ClH/c17-14-9-11(16(18,19)20)10-22-15(14)24-7-5-23(6-8-24)13-3-1-12(21)2-4-13;/h1-4,9-10H,5-8,21H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLBDDKMQKOAHTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)N)C3=C(C=C(C=N3)C(F)(F)F)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2F3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。